molecular formula C23H23N3OS B11436468 3-(3,4-dimethylphenyl)-8-(2-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

3-(3,4-dimethylphenyl)-8-(2-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

Cat. No.: B11436468
M. Wt: 389.5 g/mol
InChI Key: UHTMQHBYQRRNAG-UHFFFAOYSA-N
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Description

3-(3,4-dimethylphenyl)-8-(2-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile: is a complex organic compound that belongs to the class of pyridothiadiazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a pyrido[2,1-b][1,3,5]thiadiazine core, which is a fused ring system containing nitrogen, sulfur, and carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethylphenyl)-8-(2-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyrido[2,1-b][1,3,5]thiadiazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the fused ring system.

    Introduction of Substituents:

    Formation of the Carbonitrile Group: The carbonitrile group can be introduced via nucleophilic substitution reactions using cyanide sources.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques, automated synthesis, and purification methods such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the carbonitrile group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, cyanides, and organometallic compounds are employed under various conditions (e.g., acidic, basic, or neutral).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated, cyanated, or organometallic derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in transition metal-catalyzed reactions.

    Material Science: It can be used in the synthesis of novel materials with unique electronic properties.

Biology

    Enzyme Inhibition: The compound may inhibit specific enzymes, making it a potential lead compound in drug discovery.

    Antimicrobial Activity: It has shown potential as an antimicrobial agent against various pathogens.

Medicine

    Drug Development: The compound’s unique structure makes it a candidate for developing new therapeutic agents, particularly in the treatment of cancer and infectious diseases.

Industry

    Agriculture: It can be used in the development of new agrochemicals.

    Pharmaceuticals: The compound can be used as an intermediate in the synthesis of more complex pharmaceutical agents.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethylphenyl)-8-(2-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile involves its interaction with specific molecular targets. These targets may include:

    Enzymes: The compound can bind to the active sites of enzymes, inhibiting their activity.

    Receptors: It may interact with cellular receptors, modulating signal transduction pathways.

    DNA/RNA: The compound can intercalate into DNA or RNA, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • Structural Features : The presence of both 3,4-dimethylphenyl and 2-methylphenyl groups provides unique steric and electronic properties.
  • Biological Activity : The compound’s specific interactions with molecular targets may differ from other similar compounds, leading to distinct biological effects.

Properties

Molecular Formula

C23H23N3OS

Molecular Weight

389.5 g/mol

IUPAC Name

3-(3,4-dimethylphenyl)-8-(2-methylphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

InChI

InChI=1S/C23H23N3OS/c1-15-8-9-18(10-17(15)3)25-13-26-22(27)11-20(19-7-5-4-6-16(19)2)21(12-24)23(26)28-14-25/h4-10,20H,11,13-14H2,1-3H3

InChI Key

UHTMQHBYQRRNAG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2CN3C(=O)CC(C(=C3SC2)C#N)C4=CC=CC=C4C)C

Origin of Product

United States

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